molecular formula C24H23N3O4S B4628020 N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4628020
M. Wt: 449.5 g/mol
InChI Key: GEUGARXSAPTURF-WGARJPEWSA-N
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Description

The chemical belongs to a class of compounds that often exhibit significant biological activities, making them of interest in the fields of medicinal chemistry and materials science. Compounds with similar structures, such as benzothiophene derivatives, have been extensively studied for their diverse chemical reactions, potential biological activities, and unique physical and chemical properties.

Synthesis Analysis

The synthesis of related benzothiophene derivatives often involves multi-step reactions, starting with basic building blocks like 2-cyano acetamide and diols, followed by condensation, hydrolysis, and cyclization reactions to introduce various functional groups and achieve the desired structural complexity (Talupur et al., 2021). These methods highlight the versatile approaches to constructing complex molecules with precision.

Molecular Structure Analysis

Molecular structure analysis of benzothiophene derivatives reveals diverse conformations and supramolecular aggregations. For instance, certain N-substituted benzothiophene derivatives have been characterized to exhibit different modes of molecular packing and interactions, based on the nature of substituents on the benzamide ring, affecting their physical properties and potential intermolecular interactions (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzothiophene derivatives are diverse, including photocyclization, Suzuki coupling, and reactions with various organic reagents to introduce or modify functional groups. These reactions are essential for the synthesis of novel compounds with potential biological or physical activities (Mckenney & Castle, 1987).

Physical Properties Analysis

The physical properties of benzothiophene derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structures. For example, the introduction of certain substituents can significantly enhance the solubility of these compounds in organic solvents, which is crucial for their practical applications in medicinal chemistry and material science (Ahmad et al., 2012).

Scientific Research Applications

Synthesis and Characterization

N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound with potential applications in scientific research, primarily in the field of chemistry and pharmacology. It is related to various synthesized compounds that have been explored for their biological activities and chemical properties. For example, compounds synthesized from similar processes have been evaluated for antimicrobial properties and molecular docking studies, highlighting their relevance in medicinal chemistry and drug design (Sailaja Rani Talupur et al., 2021).

Antimicrobial Evaluation

The research into compounds with a similar chemical structure has shown promising antimicrobial properties. Studies on biphenyl benzothiazole-2-carboxamide derivatives, for instance, have identified compounds with significant diuretic activity, suggesting potential applications in treating conditions that benefit from diuresis (M. Yar & Zaheen Hasan Ansari, 2009). Another study on novel N-substituted benzyl/phenyl compounds related to the compound demonstrated moderate to significant radical scavenging activity, indicating potential antioxidant applications (Matloob Ahmad et al., 2012).

Pharmacological Potential

Further, the synthesis of thiophene derivatives from related compounds has been explored for their pharmacological potential, including antiarrhythmic, serotonin antagonist, and antianxiety activities. This suggests the broad therapeutic applications of such compounds in treating various disorders, emphasizing the importance of continued research in this area (A. Amr et al., 2010).

properties

IUPAC Name

N-[3-[(Z)-N-[(2,5-dihydroxybenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-14(26-27-24(31)19-12-17(28)9-10-21(19)29)15-5-4-6-16(11-15)25-23(30)20-13-32-22-8-3-2-7-18(20)22/h4-6,9-13,28-29H,2-3,7-8H2,1H3,(H,25,30)(H,27,31)/b26-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUGARXSAPTURF-WGARJPEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)O)O)C2=CC(=CC=C2)NC(=O)C3=CSC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=C(C=CC(=C1)O)O)/C2=CC(=CC=C2)NC(=O)C3=CSC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(1Z)-1-{2-[(2,5-dihydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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